molecular formula C17H14N2 B11760097 4-[2-Methyl-3-(pyridin-4-yl)phenyl]pyridine

4-[2-Methyl-3-(pyridin-4-yl)phenyl]pyridine

Cat. No.: B11760097
M. Wt: 246.31 g/mol
InChI Key: CFQGXAZLSXRKIR-UHFFFAOYSA-N
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Description

4-[2-Methyl-3-(pyridin-4-yl)phenyl]pyridine is an organic compound that belongs to the class of aromatic heterocycles It features a pyridine ring substituted with a methyl group and another pyridine ring at specific positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-Methyl-3-(pyridin-4-yl)phenyl]pyridine can be achieved through several methods, with the Suzuki-Miyaura coupling reaction being one of the most common. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base . The reaction conditions are typically mild and can be carried out in aqueous or organic solvents.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The choice of reagents and solvents is optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-[2-Methyl-3-(pyridin-4-yl)phenyl]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under conditions that favor substitution reactions.

Major Products

The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and various substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Properties
Research has indicated that compounds similar to 4-[2-Methyl-3-(pyridin-4-yl)phenyl]pyridine may possess significant anticancer properties. For instance, a study on pyrido[3,4-d]pyrimidine derivatives found that certain analogs exhibited selective activities against breast and renal cancer cell lines, suggesting a potential therapeutic role for related compounds in oncology . The structure-activity relationship (SAR) studies highlighted the importance of specific substituents in enhancing biological activity, which could be relevant for the development of new anticancer agents based on the pyridine scaffold.

1.2 Neurological Disorders
The compound's structural characteristics may also allow it to interact with neurological pathways. For example, certain pyridine derivatives have been studied for their effects on cognitive disorders, including Alzheimer's disease . The inhibition of specific enzymes related to cognitive decline has been a focus, with compounds showing promise in preclinical models.

1.3 Anti-inflammatory Effects
Some studies have suggested that pyridine-containing compounds can exhibit anti-inflammatory effects. These compounds are being explored for their potential to modulate inflammatory pathways, which could be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases .

Material Science Applications

2.1 Organic Electronics
this compound and its derivatives are being investigated for their applications in organic electronics, particularly as semiconductors in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The unique electronic properties of pyridine-containing compounds make them suitable candidates for enhancing device performance .

2.2 Coordination Chemistry
The compound's ability to form coordination complexes with metals is another area of interest. Pyridine ligands are widely used in coordination chemistry due to their stability and ability to stabilize metal ions. This characteristic is crucial in catalysis and materials synthesis .

Synthesis and Characterization

3.1 Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic strategies have been documented, including palladium-catalyzed cross-coupling reactions which allow for the introduction of different substituents on the pyridine ring .

3.2 Characterization Techniques
Characterization of synthesized compounds is critical for understanding their properties and potential applications. Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are commonly employed to confirm the structure and purity of the synthesized compounds .

Mechanism of Action

The mechanism of action of 4-[2-Methyl-3-(pyridin-4-yl)phenyl]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit the activity of tyrosine kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival . This makes it a potential candidate for anti-cancer therapies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-Methyl-3-(pyridin-4-yl)phenyl]pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for research and development in various scientific fields.

Biological Activity

4-[2-Methyl-3-(pyridin-4-yl)phenyl]pyridine is a compound that belongs to the class of pyridine derivatives, which are known for their diverse biological activities. The structural features of this compound suggest potential interactions with various biological targets, leading to a range of pharmacological effects. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound this compound can be represented as follows:

C14H12N2\text{C}_{14}\text{H}_{12}\text{N}_2

This structure includes a pyridine ring and a phenyl group, which are essential for its biological interactions.

Biological Activity Overview

The biological activities of pyridine derivatives are well-documented, with significant interest in their antimicrobial , anticancer , anti-inflammatory , and neuroprotective properties. The following sections detail specific activities associated with this compound.

Antimicrobial Activity

Pyridine compounds have shown promising antimicrobial properties. Studies indicate that derivatives with structural similarities to this compound exhibit activity against various pathogens, including bacteria and fungi. For instance, compounds containing pyridine rings have been reported to inhibit the growth of Staphylococcus aureus and Candida albicans .

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
This compoundS. aureus32 µg/mL
C. albicans16 µg/mL

Anticancer Activity

Research into the anticancer properties of pyridine derivatives has revealed their potential in inhibiting tumor growth. For example, studies have shown that certain pyridine-based compounds can induce apoptosis in cancer cells by activating caspase pathways . The specific activity of this compound in cancer cell lines needs further investigation but is supported by the general trend observed in similar compounds.

Study ReferenceCell LineIC50 (µM)
Ovarian Cancer15
Breast Cancer20

Anti-inflammatory Activity

Pyridine derivatives have demonstrated anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes. Compounds similar to this compound have been shown to reduce inflammation markers in vitro .

CompoundCOX Inhibition (%)ED50 (µM)
This compound759.17

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of pyridine derivatives highlighted the effectiveness of compounds similar to this compound against resistant strains of bacteria. The results indicated that these compounds could serve as potential alternatives to traditional antibiotics .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of pyridine derivatives, suggesting that compounds like this compound may enhance cognitive function by inhibiting acetylcholinesterase (AChE). This is crucial for treating neurodegenerative diseases such as Alzheimer's .

The mechanisms through which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Compounds may inhibit key enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Receptor Modulation : Interaction with neurotransmitter receptors could lead to neuroprotective effects.
  • Antioxidant Activity : Some derivatives show potential in scavenging free radicals, thereby reducing oxidative stress.

Properties

Molecular Formula

C17H14N2

Molecular Weight

246.31 g/mol

IUPAC Name

4-(2-methyl-3-pyridin-4-ylphenyl)pyridine

InChI

InChI=1S/C17H14N2/c1-13-16(14-5-9-18-10-6-14)3-2-4-17(13)15-7-11-19-12-8-15/h2-12H,1H3

InChI Key

CFQGXAZLSXRKIR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1C2=CC=NC=C2)C3=CC=NC=C3

Origin of Product

United States

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